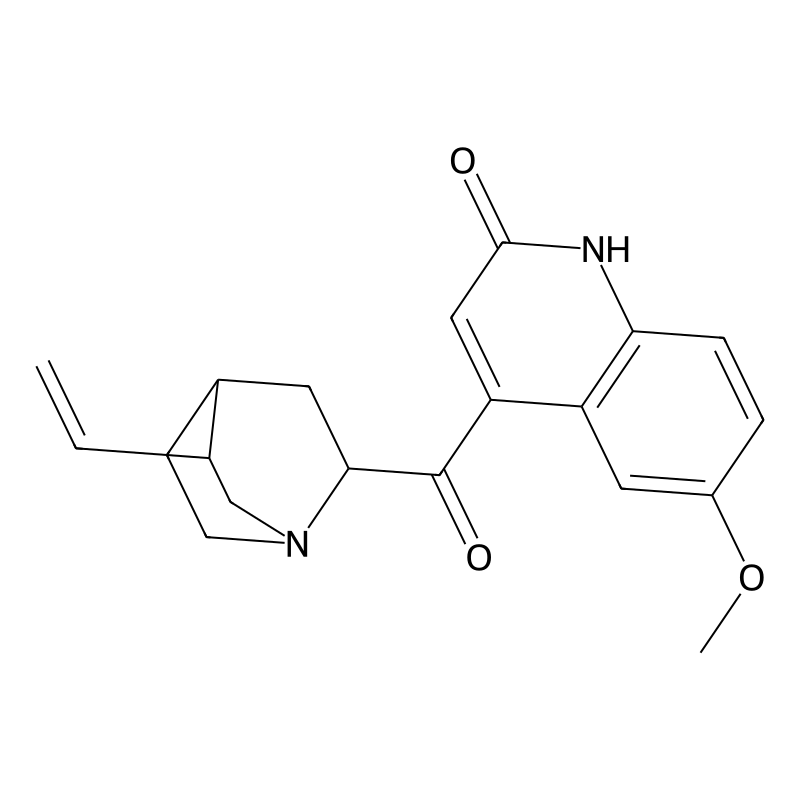2'-Oxoquinidinone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential as Anticancer Agents
Studies have investigated the ability of 2-Oxoquinoline derivatives to induce cell death in various cancer cell lines, including colon and cervical cancer [, ]. These compounds may work by disrupting microtubule polymerization, a critical process for cell division [].
Synergy with other chemotherapeutics
Research suggests that 2-Oxoquinoline derivatives may enhance the effectiveness of existing cancer treatments. For instance, combining these compounds with drugs like 5-fluorouracil or camptothecin may improve their ability to kill cancer cells [].
Structure-Activity Relationships
Scientists are exploring how modifications to the 2-Oxoquinoline structure influence their anti-cancer activity. This information helps researchers design more potent and selective drugs [, ].
2'-Oxoquinidinone is a heterocyclic organic compound characterized by a quinoline structure with a ketone functional group at the 2' position. This compound belongs to the class of oxoquinolines, which are derivatives of quinoline, a bicyclic compound containing a benzene ring fused to a pyridine ring. The presence of the oxo group (C=O) significantly influences the chemical reactivity and biological properties of 2'-Oxoquinidinone, making it a subject of interest in various fields of research.
- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
- Reduction Reactions: 2'-Oxoquinidinone can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming imines or other nitrogen-containing compounds.
- Oxidation Reactions: Under certain conditions, it may also undergo oxidation to form more complex structures.
These reactions highlight the versatility of 2'-Oxoquinidinone in organic synthesis and its potential utility in developing pharmaceuticals and agrochemicals.
Research has indicated that 2'-Oxoquinidinone exhibits various biological activities, including:
- Antimicrobial Properties: Studies have shown that this compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Antitumor Activity: Some derivatives of 2'-Oxoquinidinone have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The biological activities of 2'-Oxoquinidinone are attributed to its ability to interact with biological targets, such as enzymes and receptors.
Several synthetic routes have been developed for the preparation of 2'-Oxoquinidinone:
- Cyclization Reactions: One common method involves the cyclization of appropriate precursors containing both an amine and a carbonyl group under acidic or basic conditions.
- Oxidative Methods: The oxidation of quinidine or related compounds can yield 2'-Oxoquinidinone. This process often requires specific oxidizing agents like chromium trioxide or potassium permanganate.
- Functional Group Transformations: Starting from simpler quinoline derivatives, functional group transformations such as oxidation or acylation can be employed to introduce the ketone functionality at the desired position.
These methods provide flexibility in synthesizing 2'-Oxoquinidinone and its derivatives for further study.
2'-Oxoquinidinone has several potential applications:
- Pharmaceutical Development: Due to its biological activity, it is investigated as a lead compound for developing new drugs targeting infections and cancers.
- Chemical Research: It serves as an important intermediate in organic synthesis for creating more complex molecules.
- Agricultural Chemicals: Its antimicrobial properties may find applications in agricultural formulations to protect crops from pathogens.
The versatility of 2'-Oxoquinidinone makes it valuable across different sectors.
Interaction studies involving 2'-Oxoquinidinone focus on its binding affinity and mechanism with various biological targets. For example:
- Enzyme Inhibition Studies: Research has shown that 2'-Oxoquinidinone can inhibit specific enzymes involved in metabolic pathways, which is crucial for drug design.
- Receptor Binding Assays: Studies assessing its interaction with receptors have indicated potential pathways through which it exerts its biological effects.
These studies are essential for understanding how 2'-Oxoquinidinone functions at the molecular level and its potential therapeutic implications.
Several compounds share structural similarities with 2'-Oxoquinidinone. Here are some notable examples:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Quinidine | Alkaloid | Antimalarial activity |
| Quinine | Alkaloid | Antimalarial and analgesic effects |
| Isoquinoline | Heterocyclic | Antimicrobial properties |
| 4-Oxopyridine | Heterocyclic | Antiviral activity |
Uniqueness of 2'-Oxoquinidinone
What sets 2'-Oxoquinidinone apart from these similar compounds is its specific positioning of the oxo group at the 2' position, which influences its reactivity and biological interactions. Unlike quinine and quinidine, which are primarily known for their antimalarial properties, 2'-Oxoquinidinone's diverse biological activities make it a promising candidate for further pharmacological exploration.








